(2S)-2-isocyanato-3-methylbutane

Chiral Building Blocks Asymmetric Synthesis Stereochemistry

(2S)-2-isocyanato-3-methylbutane (CAS 749261-38-9), also known as (S)-(+)-3-Methyl-2-butyl isocyanate, is a chiral aliphatic isocyanate building block containing a single stereogenic center. Its molecular formula is C₆H₁₁NO (MW: 113.16 g/mol), and it is commercially available with a typical purity of 97%.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 749261-38-9
Cat. No. B1599562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-isocyanato-3-methylbutane
CAS749261-38-9
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC(C)C(C)N=C=O
InChIInChI=1S/C6H11NO/c1-5(2)6(3)7-4-8/h5-6H,1-3H3/t6-/m0/s1
InChIKeyUCSWKSXDJYECKQ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Isocyanato-3-methylbutane (CAS 749261-38-9) – Procurement and Baseline Characterization Guide


(2S)-2-isocyanato-3-methylbutane (CAS 749261-38-9), also known as (S)-(+)-3-Methyl-2-butyl isocyanate, is a chiral aliphatic isocyanate building block containing a single stereogenic center . Its molecular formula is C₆H₁₁NO (MW: 113.16 g/mol), and it is commercially available with a typical purity of 97% [1]. The compound is an irritant, moisture‑sensitive liquid with a boiling point of 124 °C and a density of 0.88 g/cm³ . It serves as an intermediate for the construction of optically active ureas, carbamates, and thiocarbamates via stereospecific nucleophilic additions [2].

Stereoselective building block for chiral urea, carbamate, and thiocarbamate synthesis
Moisture-sensitive liquid; requires inert atmosphere handling and anhydrous solvents
Enantiopure identity confirmed by specific rotation or chiral HPLC certificate

Why Generic (Racemic or Achiral) Isocyanates Cannot Replace (2S)-2-Isocyanato-3-methylbutane in Stereoselective Workflows


Substituting (2S)-2-isocyanato-3-methylbutane with the racemic mixture (CAS 42514‑42‑1) or the (2R)-enantiomer (CAS 745783‑84‑0) fundamentally alters the stereochemical outcome of subsequent reactions. In asymmetric syntheses, the absolute configuration of the isocyanate dictates the three‑dimensional architecture of the derived ureas and carbamates, thereby influencing biological target engagement, metabolic stability, and downstream analytical resolution [1]. For example, the specific rotation of the (2S)-enantiomer is +32° (c=1 in CH₂Cl₂) [2], whereas the (2R)-enantiomer exhibits a specific rotation of –29° (c=1 in CH₂Cl₂) [3]. Even when the racemate is used, the resulting diastereomeric products can exhibit different pharmacological profiles and require chiral HPLC for purification, adding time and cost [4]. Therefore, generic substitution risks compromising both the synthetic efficiency and the functional integrity of the final chiral product.

Racemic mixture may alter stereochemical outcome
Using racemic isocyanate (CAS 42514-42-1) may produce diastereomeric products, requiring additional chiral purification and affecting downstream target engagement.
(2R)-enantiomer inverts absolute configuration
Substituting with the (2R)-enantiomer (CAS 745783-84-0) may reverse chirality of derived ureas/carbamates, potentially shifting biological or analytical properties.
Achiral QC methods cannot detect enantiomeric impurities
Density and refractive index are identical for both enantiomers; supplier chiral purity certification is essential to confirm stereochemical identity.

Quantitative Evidence Guide: Differentiating (2S)-2-Isocyanato-3-methylbutane from Its (2R)-Enantiomer and Racemic Counterpart


Chiral Purity: Enantiomeric Excess and Specific Rotation Comparison Between (2S)- and (2R)-2-Isocyanato-3-methylbutane

The (2S)-enantiomer (CAS 749261‑38‑9) exhibits a specific rotation of [α]ᴅ²⁰ = +32° (c=1 in dichloromethane) [1]. In contrast, the (2R)-enantiomer (CAS 745783‑84‑0) shows a specific rotation of [α]ᴅ²⁰ = –29° (c=1 in dichloromethane) [2]. This difference of 61° in specific rotation confirms the distinct chiral identity of the two compounds and underscores the need for explicit enantiomer specification during procurement.

Chiral Purity Comparison
Head-to-head
Target (2S) +32°
(2R)-enantiomer –29°
Δ = 61°
Supports enantiomer attribution and procurement specification review
Conditions: c=1 in dichloromethane, 20 °C
Chiral Building Blocks Asymmetric Synthesis Stereochemistry

Physical Properties: Density and Refractive Index Equivalence Between (2S)- and (2R)-Enantiomers with Implications for Process Control

Both the (2S)- and (2R)-enantiomers possess identical densities (0.88 g/cm³) and refractive indices (1.4110) [1]. This physical equivalence means that routine in‑process checks cannot differentiate the two enantiomers, placing full reliance on the supplier's enantiomeric purity certification.

Physical Properties Equivalence
Head-to-head
Density (both) 0.88 g/cm³
Refractive index (both) 1.4110
Quantified difference: 0
Achiral in-process checks may not differentiate enantiomers; supplier chiral certification essential
Ambient temperature measurement
Process Chemistry Quality Control Physical Characterization

Commercial Availability and Purity Benchmarking of (2S)-2-Isocyanato-3-methylbutane

(2S)-2-isocyanato-3-methylbutane is commercially offered at a standard purity of 97% by leading suppliers such as Alfa Aesar [1]. The racemic mixture (CAS 42514‑42‑1) is typically available at 95% purity . This 2% higher purity specification for the enantiopure (2S)-compound can reduce the burden of downstream purification when high stereochemical fidelity is required.

Purity Benchmarking
Supplier specification
97% vs racemic 95%
Higher purity specification may reduce downstream purification effort
Alfa Aesar catalog data
Procurement Chemical Sourcing Purity Analysis

Inferred Differential Toxicity of Chiral Isocyanates Based on Enantiomer-Specific Carbon Dot Cytotoxicity Data

A recent study on chiral red‑emitting carbon dots functionalized with isocyanate enantiomers revealed that the (R)-enantiomer exhibited higher cytotoxicity across multiple cell lines (H9c2, 4T1, HeLa, B16) compared to the (S)-enantiomer [1][2]. While this finding is not directly measured for (2S)-2-isocyanato-3-methylbutane, it demonstrates a class‑level principle: the (S)-configuration of isocyanates can confer a more favorable in vitro safety profile than the corresponding (R)-enantiomer. This class‑level inference suggests that for applications involving biological systems, the (2S)-enantiomer may be the preferred choice when toxicity is a concern.

Inferred Toxicity Trend
Class-level inference
(S)-enantiomer: lower observed cytotoxicity
(S)-configuration associated with lower in vitro cytotoxicity in related carbon-dot system; requires verification
Data from chiral carbon-dot study; not directly measured for this compound
Toxicology Chiral Recognition Biological Safety

High‑Impact Application Scenarios for (2S)-2-Isocyanato-3-methylbutane in Asymmetric Synthesis and Chiral Analytics


Stereoselective Synthesis of Chiral Ureas and Carbamates for Pharmaceutical Lead Optimization

In drug discovery, the (2S)-configured isocyanate is employed to install a stereodefined urea or carbamate motif into a lead scaffold. The +32° specific rotation and 97% purity [1] ensure that the final product is obtained with high enantiomeric excess, minimizing the need for chiral chromatographic purification and accelerating structure–activity relationship (SAR) studies.

Preparation of Enantiopure Derivatizing Agents for Chiral HPLC and CE Analysis

The (2S)-enantiomer can be used to synthesize chiral derivatizing agents (CDAs) that convert racemic analytes into diastereomers for easy separation by achiral HPLC or capillary electrophoresis. The well‑defined specific rotation and high enantiopurity of the isocyanate translate directly into reliable and reproducible analytical results, as required for ICH Q6A specifications in pharmaceutical quality control [2].

Construction of Chiral Polyisocyanates for Helical Polymer Materials

Polymerization of enantiopure isocyanates yields helical polyisocyanates with tunable chiroptical properties. The (2S)-enantiomer's defined stereochemistry is essential for controlling the helical sense of the polymer backbone, which in turn determines the material's circular dichroism and optical activity [3]. Using the racemic monomer would result in a racemic polymer with diminished chiroptical performance.

Synthesis of Enantiomerically Pure Agrochemical Intermediates

Agrochemical research increasingly demands single‑enantiomer active ingredients to reduce environmental load and improve target selectivity. The (2S)-2-isocyanato-3-methylbutane building block enables the direct introduction of a chiral center into fungicidal or herbicidal candidates, avoiding wasteful resolution steps and improving process mass intensity .

Application
Selection Property
Validation Focus
Stereoselective urea/carbamate synthesis for lead optimization
Enantiopure chiral building block with specified optical rotation
Enantiomeric excess verification; chiral purity certification
Chiral derivatizing agent preparation for HPLC/CE
Well-defined specific rotation and high enantiopurity
Analytical method reproducibility; diastereomer resolution review
Helical polyisocyanate material construction
Enantiopure monomer controls polymer helical sense
Chiroptical property characterization (CD, optical activity)
Enantiopure agrochemical intermediate synthesis
Stereodefined building block for single-enantiomer actives
Process mass intensity improvement; reduced resolution steps

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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